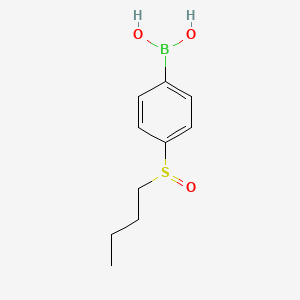

(4-(Butylsulfinyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(4-butylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMUGQRYZIHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675227 | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-01-3 | |

| Record name | B-[4-(Butylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (4-(Butylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of (4-(Butylsulfinyl)phenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized experimental protocols for the characterization of arylboronic acids, which are applicable to the title compound.

Core Physical Properties

This compound is a solid organoboron compound.[1] Key identifying information and basic physical properties have been compiled from chemical supplier data.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source |

| CAS Number | 1217501-01-3 | CymitQuimica[1] |

| Molecular Formula | C₁₀H₁₅BO₃S | CymitQuimica[1] |

| Molecular Weight | 226.10 g/mol | CymitQuimica[1] |

| Physical Form | Solid | CymitQuimica[1] |

| Purity | ~97% | CymitQuimica[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of a solid arylboronic acid can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded. It is crucial to use a dry sample, as arylboronic acids can form anhydrides (boroxines) upon heating, which may affect the melting point.

Determination of Solubility

The solubility of arylboronic acids can be determined in various organic solvents. A common experimental approach is the dynamic method.

Protocol: Dynamic Solubility Measurement

-

A sample of the arylboronic acid of a known composition is prepared in a chosen solvent within a vessel equipped with a stirrer and a temperature probe.

-

The biphasic mixture is heated at a slow, controlled rate (e.g., 0.3 K/h) with vigorous stirring.

-

The disappearance of turbidity, indicating complete dissolution of the solid, is monitored using a luminance probe to detect changes in light intensity transmitted through the solution.[2]

-

The temperature at which the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.

-

This process is repeated with different compositions to generate a solubility curve. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2]

Determination of Acidity Constant (pKa)

The pKa of an arylboronic acid can be determined by UV-Vis spectrophotometry. This method relies on the different UV absorption spectra of the acidic (trigonal) and basic (tetragonal) forms of the boronic acid.

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

A stock solution of the arylboronic acid (e.g., 1.0 mM) is prepared in a suitable buffer system (e.g., 0.1 M phosphate buffer).[3]

-

A series of solutions with varying pH values are prepared from the stock solution.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The change in absorbance at a specific wavelength is monitored as a function of pH.

-

The pKa is determined by fitting the resulting titration curve to the Henderson-Hasselbalch equation. For comparison, the pKa of phenylboronic acid is approximately 8.8, while electron-withdrawing groups on the phenyl ring can lower this value.[3]

Spectroscopic Characterization

Standard spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For arylboronic acids, the chemical shifts of the aromatic protons and carbons provide information about the substitution pattern. ¹¹B NMR can also be used to characterize the boron center.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. Characteristic peaks for arylboronic acids include B-O stretching vibrations (around 1310-1392 cm⁻¹) and B-C stretching vibrations (around 1000-1090 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a novel or uncharacterized arylboronic acid like this compound.

References

An In-depth Technical Guide to (4-(Butylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(Butylsulfinyl)phenyl)boronic acid, a key organic building block used in medicinal chemistry and organic synthesis. The document details its chemical structure, properties, a plausible synthetic route, and its potential applications, with a focus on data presentation and experimental methodology.

Chemical Identity and Properties

This compound is an organoboron compound characterized by a phenylboronic acid moiety and a butylsulfinyl group.[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | B-[4-(butylsulfinyl)phenyl]-boronic acid | [1] |

| Synonyms | This compound; [4-(Butane-1-sulfinyl)phenyl]boronic acid | [1] |

| CAS Number | 1217501-01-3 | [1] |

| Molecular Formula | C₁₀H₁₅BO₃S | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | 1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | [1] |

| InChIKey | DDWMUGQRYZIHOL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the provided literature. However, a general and logical synthetic pathway can be proposed based on standard organometallic and oxidation reactions, similar to the synthesis of related sulfonyl and sulfonamide phenylboronic acids.[3][4] The workflow involves three primary stages: thioether formation, controlled oxidation, and borylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromophenyl Butyl Sulfide

-

To a solution of 4-bromothiophenol (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir for 30 minutes at 0°C to ensure complete deprotonation.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioether.

Step 2: Synthesis of (4-Bromophenyl)(butyl)sulfoxide

-

Dissolve the crude 4-bromophenyl butyl sulfide (1 equivalent) from the previous step in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice-water bath.

-

Add a solution of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equivalents), in DCM dropwise. Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.

-

Stir the mixture at 0°C for 2-4 hours, monitoring progress by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude sulfoxide.

Step 3: Synthesis of this compound

-

Dissolve the (4-bromophenyl)(butyl)sulfoxide (1 equivalent) in a dry mixture of THF and/or toluene under an inert argon atmosphere.[3]

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78°C to facilitate the lithium-halogen exchange.[3]

-

After stirring for 1 hour at -78°C, add triisopropyl borate (B(OiPr)₃, 1.5 equivalents) dropwise.[3]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with an appropriate organic solvent, dry the combined organic phases, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Applications in Research and Drug Development

Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[4]

Logical Relationship of Functional Groups to Application: The unique structure of this compound provides two key reactive/interactive sites, making it a desirable building block in drug discovery.

Caption: Functional group contributions to chemical applications.

-

Boronic Acid Moiety : This group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward formation of a C-C bond between the phenyl ring of this molecule and another aryl or vinyl halide, enabling the construction of complex biaryl systems often found in active pharmaceutical ingredients.[4]

-

Butylsulfinyl Moiety : The sulfoxide group is a polar functional group that can act as a hydrogen bond acceptor. In a drug development context, this can facilitate crucial interactions with biological targets like enzymes or receptors. Furthermore, the sulfur atom in the sulfinyl group is a stereocenter, meaning the molecule is chiral. The use of enantiomerically pure forms of this building block can lead to stereospecific drugs, which is often critical for efficacy and safety.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(4-(Butylsulfinyl)phenyl)boronic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (4-(Butylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, a valuable building block in medicinal chemistry and organic synthesis. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

This compound is an organoboron compound characterized by the presence of both a boronic acid functional group and a butylsulfinyl moiety on a phenyl ring. This unique combination of functional groups makes it a versatile reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the butylsulfinylphenyl group into complex molecules. The sulfoxide group can also serve as a chiral auxiliary or a key pharmacophore in drug discovery. This guide outlines two effective methods for its synthesis.

Method 1: Halogen-Metal Exchange on a Pre-formed Sulfoxide

This synthetic approach involves the initial preparation of 4-bromophenyl butyl sulfoxide, followed by a low-temperature halogen-metal exchange and subsequent borylation to yield the target compound.

Logical Workflow

Technical Guide: (4-(Butylsulfinyl)phenyl)boronic acid

CAS Number: 1217501-01-3

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(Butylsulfinyl)phenyl)boronic acid, a molecule of increasing interest in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organoboron compound. The sulfinyl group, a chiral center, introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. A summary of its key properties is provided in the table below.

| Property | Value |

| CAS Number | 1217501-01-3 |

| Molecular Formula | C₁₀H₁₅BO₃S |

| Molecular Weight | 226.10 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis of this compound

A plausible synthetic workflow is depicted in the following diagram:

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Arylboronic Acids via Bromo-Lithium Exchange

This protocol provides a general procedure that can be adapted for the synthesis of this compound from 4-bromophenyl butyl sulfoxide.

Materials:

-

4-Bromophenyl butyl sulfoxide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve 4-bromophenyl butyl sulfoxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or t-BuLi dropwise to the cooled solution. The reaction is typically monitored for completion by thin-layer chromatography (TLC).

-

To the resulting aryllithium species, add trialkyl borate dropwise at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of an aqueous solution of HCl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] this compound can be utilized to introduce the butylsulfinylphenyl moiety into a wide range of organic molecules, a valuable strategy in the synthesis of complex pharmaceutical intermediates and other advanced materials.[2]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

References

Commercial Suppliers and Technical Guide for (4-(Butylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of (4-(Butylsulfinyl)phenyl)boronic acid (CAS No. 1217501-01-3), a valuable building block for researchers in medicinal chemistry and materials science.

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes the available quantitative data from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| CymitQuimica | Boronic acid, B-[4-(butylsulfinyl)phenyl]- | 1217501-01-3 | 97% | 250mg, 1g | €102.00 (250mg), €208.00 (1g) |

| Amadis Chemical | This compound | 1217501-01-3 | 97% | mg, g, kg scales | Inquiry required |

| AK Scientific, Inc. | 4-(Butylsulfinyl)phenylboronic acid | 1217501-01-3 | >95% | Inquiry required | Inquiry required |

| abcr GmbH | 4-(Butylsulfinyl)phenylboronic acid | 1217501-01-3 | 95% | Inquiry required | Inquiry required |

| Apollo Scientific | 4-(Butylsulfinyl)phenylboronic acid | 1217501-01-3 | Inquiry required | Inquiry required | Inquiry required |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-bromothioanisole. The first step would be a Suzuki-Miyaura coupling to introduce the boronic acid functionality, followed by a selective oxidation of the thioether to the sulfoxide. A more direct approach, however, would be the selective oxidation of commercially available (4-(butylthio)phenyl)boronic acid.

An In-depth Technical Guide to the Purity Analysis of (4-(Butylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (4-(Butylsulfinyl)phenyl)boronic acid. This document outlines key analytical techniques, detailed experimental protocols, and potential impurity profiles, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic compound featuring both a boronic acid and a sulfinyl functional group. Boronic acids are crucial reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also investigated for their potential therapeutic applications. The purity of such reagents is paramount to ensure the desired reaction outcomes, reproducibility, and, in pharmaceutical contexts, the safety and efficacy of the final product. This guide details the critical aspects of purity assessment for this specific boronic acid derivative.

Quantitative Purity Data

The purity of commercially available this compound and its sulfonyl analogue can vary between suppliers. The following table summarizes publicly available purity data for these compounds.

| Compound Name | CAS Number | Supplier | Purity (%) |

| This compound | 1217501-01-3 | Indagoo | 97 |

| This compound | 1217501-01-3 | Amadis Chemical | 97 |

| (4-(Butylsulfonyl)phenyl)boronic acid | 1217501-02-4 | Fluorochem | 95.0 |

| (4-(Butylsulfonyl)phenyl)boronic acid | 1217501-02-4 | Unnamed Supplier | min 96 |

| (4-(Butylsulfonyl)phenyl)boronic acid | 1217501-02-4 | ZHENGZHOU JIUYI | 99 |

Analytical Methodologies for Purity Determination

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of boronic acids due to its high resolution and sensitivity. However, the analysis of boronic acids can be challenging due to their polarity and tendency to undergo dehydration to form cyclic anhydrides (boroxines). Several HPLC methods can be employed:

-

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. For polar compounds like boronic acids, careful method development is required to achieve adequate retention. The presence of the butylsulfinylphenyl group provides some hydrophobicity, making RP-HPLC a viable option.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹¹B NMR are highly valuable for the analysis of boronic acids.

-

¹H NMR: Provides information on the proton environment in the molecule, allowing for the identification of the main compound and any organic impurities. A challenge with boronic acids is their tendency to form trimeric anhydrides (boroxines), which can lead to complex or broad spectra.

-

¹¹B NMR: This technique is specific to the boron nucleus and can provide valuable information about the state of the boronic acid (monomer, ester, or boroxine).[1][2]

-

Quantitative NMR (qNMR): By using an internal standard, ¹H NMR can be used for the accurate determination of purity.

Experimental Protocols

The following are detailed, representative protocols for the purity analysis of this compound.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

-

Protocol 2: Purity Determination by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the purity of this compound using ¹H NMR. To overcome the issue of oligomerization and obtain sharp signals, the use of a coordinating solvent like DMSO-d₆ or the conversion to a boronate ester is recommended.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal standard (e.g., maleic acid, accurately weighed)

Procedure:

-

Sample Preparation:

-

Accurately weigh about 5-10 mg of this compound into a clean, dry vial.

-

Accurately weigh a known amount of the internal standard (e.g., 2-3 mg of maleic acid) and add it to the same vial.

-

Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) x ( (MW_analyte / m_analyte) / (MW_std / m_std) ) x P_std x 100

Where:

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons for the analyte signal

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons for the internal standard signal

-

MW_analyte = Molecular weight of the analyte

-

m_analyte = Mass of the analyte

-

MW_std = Molecular weight of the internal standard

-

m_std = Mass of the internal standard

-

P_std = Purity of the internal standard

-

-

Potential Impurities

The purity of this compound can be affected by impurities arising from the synthetic route and degradation. Common impurities include:

-

Boric Acid (B(OH)₃): A common inorganic impurity in boronic acid preparations.

-

Boroxines (Trimeric Anhydrides): Formed by the intermolecular dehydration of boronic acids. This is an equilibrium process and can be reversed by the addition of water.

-

Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as the corresponding aryl halide.

-

Byproducts of Synthesis: For example, products of homocoupling of the Grignard or organolithium reagent used in the synthesis.

-

(4-(Butylsulfonyl)phenyl)boronic acid: The corresponding sulfone, which may be present as an over-oxidation product.

-

Protodeboronation Product (Butylsulfinylbenzene): The product of the replacement of the boronic acid group with a hydrogen atom.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of this compound.

References

Stability and Storage of Sulfinyl-Containing Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects concerning the stability and storage of sulfinyl-containing boronic acids. Boronic acids are pivotal in modern organic synthesis and medicinal chemistry; however, their inherent instability can pose significant challenges. The introduction of a sulfinyl group presents unique considerations for the stability of these molecules. This document outlines the primary degradation pathways, recommended storage conditions, and methodologies for assessing the stability of these valuable compounds.

Core Concepts in the Stability of Boronic Acids

Boronic acids are generally susceptible to two primary degradation pathways: oxidative degradation and hydrolytic degradation. The presence of a sulfinyl group, a stereogenic and moderately electron-withdrawing moiety, can influence these degradation routes.

Oxidative Degradation: The boron-carbon bond is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This process, often proceeding through a radical mechanism, leads to the cleavage of the C-B bond and the formation of the corresponding alcohol or phenol and boric acid. Studies on peptide boronic acids have shown that the major initial degradation pathway is often oxidative in nature.[1][2] The presence of a sulfinyl group could potentially modulate this process, although specific kinetic data is limited.

Hydrolytic Degradation and Dehydration: Boronic acids can undergo reversible dehydration to form boroxines (cyclic trimers). While this is not strictly degradation in the sense of irreversible decomposition, it can affect the compound's physical properties, solubility, and reactivity. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.

Factors Influencing the Stability of Sulfinyl-Containing Boronic Acids

Several environmental and structural factors can significantly impact the stability of sulfinyl-containing boronic acids. Careful control of these factors is crucial for maintaining the integrity of these compounds.

| Factor | Influence on Stability | Recommendations for Storage and Handling |

| Atmosphere | Exposure to oxygen can promote oxidative degradation. Moisture can lead to hydrolysis and the formation of boroxines. | Store under an inert atmosphere (e.g., argon or nitrogen). Use well-sealed containers. Avoid repeated opening and closing of the container. |

| Temperature | Elevated temperatures can accelerate both oxidative and hydrolytic degradation. | Store at low temperatures, typically -20°C for long-term storage. For short-term storage, 2-8°C may be adequate. Avoid freeze-thaw cycles. |

| Light | Exposure to UV or visible light can potentially initiate radical-mediated degradation pathways. | Store in amber vials or other light-protecting containers. |

| pH | The stability of boronic acids is pH-dependent. Both acidic and basic conditions can catalyze degradation.[1] | Store as a dry, solid powder. If in solution, buffer at a pH where the compound exhibits maximum stability (requires experimental determination). |

| Solvents | Protic solvents may facilitate hydrolysis. Solvents should be dry and deoxygenated. | For long-term storage, avoid solutions. If solutions are necessary, use dry, aprotic solvents and store under an inert atmosphere at low temperature. |

| Impurities | Trace metal impurities can catalyze oxidative degradation. | Use high-purity starting materials and reagents during synthesis and purification. |

Strategies for Enhancing Stability

Several strategies can be employed to enhance the stability of boronic acids, which are applicable to their sulfinyl-containing counterparts.

Boronate Ester Formation: Conversion of the boronic acid to a boronate ester, for example, with pinacol or other diols, can protect the boronic acid moiety from degradation. However, these esters themselves can be susceptible to hydrolysis.

Intramolecular Coordination: A highly effective strategy for improving the oxidative stability of boronic acids is through intramolecular coordination. The formation of a boralactone, where a pendant carboxylic acid coordinates to the boron atom, has been shown to increase oxidative stability by as much as 10,000-fold.[3][4][5][6][7] This is attributed to the diminished stabilization of the p-orbital of boron that develops during the rate-limiting step of oxidation.[3][4][5][6][7] This principle could be applied to sulfinyl-containing boronic acids by designing molecules with appropriate intramolecular ligating groups.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of a sulfinyl-containing boronic acid should involve forced degradation studies under various stress conditions. These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on the active pharmaceutical ingredient (API) to evaluate its intrinsic stability.[8][9]

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

Methodology:

-

Prepare solutions of the sulfinyl-containing boronic acid in the respective stress media.

-

Maintain the solutions at the specified temperatures for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method (see section 4.2).

-

Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Column Temperature: Controlled temperature, typically 25-30°C.

Visualizing Degradation and Stability Concepts

General Degradation Pathway of Boronic Acids

Caption: Primary degradation pathways for boronic acids.

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Stabilization via Intramolecular Ligation

Caption: Conceptual diagram of boronic acid stabilization.

Conclusion

The stability and storage of sulfinyl-containing boronic acids are critical considerations for their successful application in research and development. While specific quantitative data for this class of compounds is not extensively available, the principles governing the stability of general boronic acids provide a strong framework for their handling and storage. The primary degradation pathways are oxidation and hydrolysis, which can be mitigated by storing the compounds as dry solids at low temperatures under an inert atmosphere and protected from light. Future work should focus on detailed kinetic studies of sulfinyl-containing boronic acids to quantify their stability profiles and to explore stabilization strategies, such as the formation of intramolecularly coordinated species like boralactones. A thorough understanding and control of the stability of these molecules will undoubtedly facilitate their broader use in the development of new therapeutics and advanced materials.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(Butylsulfinyl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid moiety and a sulfoxide group. Such molecules are of significant interest in medicinal chemistry and materials science. The boronic acid group is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The sulfoxide group can influence the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn affect its solubility and potential biological activity.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the necessary information to effectively work with this compound, despite the current lack of specific solubility data.

Physicochemical Properties

Basic physicochemical properties of this compound are listed below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BO₃S | CymitQuimica[1] |

| Molecular Weight | 226.10 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Purity | Typically ≥97% | CymitQuimica[1] |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in the peer-reviewed literature. However, the solubility of the parent compound, phenylboronic acid, has been studied and can serve as a useful, albeit approximate, guide. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar hydrocarbon solvents.[2] The presence of the butylsulfinyl group in this compound is expected to increase its polarity compared to phenylboronic acid, which may influence its solubility profile.

Solubility of Phenylboronic Acid in Organic Solvents (as a Proxy)

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point.

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) | Reference |

| Acetone | High | Data not available | [3] |

| Chloroform | Moderate | Data not available | [3] |

| 3-Pentanone | High | Data not available | [3] |

| Dipropyl ether | High | Data not available | [3] |

| Methylcyclohexane | Very low | Data not available | [3] |

| Hexanes | Poorly soluble | Data not available | [2] |

| Carbon Tetrachloride | Poorly soluble | Data not available | [2] |

Note: The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can affect solubility measurements.[4]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the dynamic method for determining solubility.

References

Methodological & Application

Application Notes and Protocols for (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the use of (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Application Notes

This compound is an organoboron compound that can serve as a versatile building block in medicinal chemistry and materials science. The presence of the butylsulfinyl group introduces a chiral sulfoxide moiety, which can be of significant interest for the synthesis of non-racemic compounds and molecules with specific stereoelectronic properties.

Key Features and Applications:

-

Synthesis of Biaryl Compounds: The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

-

Introduction of a Functionalized Moiety: The butylsulfinyl group offers a site for further chemical modification. The sulfur atom can be oxidized to a sulfone or reduced to a sulfide, providing a handle to modulate the electronic and physical properties of the target molecule.

-

Potential for Asymmetric Synthesis: The sulfoxide group is chiral, making this compound a potentially valuable reagent in asymmetric synthesis to introduce axial chirality in biaryl compounds.

-

Drug Discovery: Biaryl compounds containing sulfoxide groups are of interest in drug discovery due to the ability of the sulfoxide to act as a hydrogen bond acceptor and to influence the conformation of the molecule.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively available, the reaction is expected to proceed under standard conditions developed for other functionalized arylboronic acids. The sulfinyl group is generally stable under typical Suzuki-Miyaura conditions.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, iodide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

General Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling. These are representative conditions and should be optimized for the specific reaction of this compound.

| Parameter | Typical Range/Value | Notes |

| Aryl Halide | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides may require more active catalyst systems. |

| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Catalyst choice depends on the reactivity of the coupling partners. |

| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalysts. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene, Dioxane, DMF, DME | The solvent should be anhydrous and deoxygenated. |

| Temperature | 80 - 110 °C | The optimal temperature depends on the substrates and catalyst system. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |

| Yield | Variable | Highly dependent on the specific substrates and optimized conditions. |

Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling experiment in the laboratory.

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-(Butylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the use of various palladium catalysts in the coupling of (4-(Butylsulfinyl)phenyl)boronic acid with aryl halides. The sulfoxide moiety is a key functional group in numerous pharmaceuticals and agrochemicals, making this building block and its coupling reactions of significant interest in drug discovery and development. These protocols are designed to serve as a starting point for reaction optimization and scale-up.

The successful coupling of aryl halides with this compound provides a direct route to a diverse range of biaryl sulfoxides. These compounds are valuable scaffolds in medicinal chemistry, often exhibiting a range of biological activities. The protocols outlined below have been compiled from established methods for the Suzuki-Miyaura coupling of functionalized arylboronic acids and are intended to be broadly applicable.

Data Presentation: Palladium Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various aryl halides using different palladium catalyst systems. These conditions are based on general protocols that have proven effective for a wide range of functionalized arylboronic acids.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) |

| 1 | Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 |

| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 8 | 4-Chlorotoluene | 80-90 |

| 3 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ (2 eq) | t-BuOH | 80 | 16 | 1-Bromo-4-nitrobenzene | 75-85 |

| 4 | PdCl₂(dppf) (3 mol%) | - | Na₂CO₃ (2 eq) | DMF/H₂O (5:1) | 100 | 10 | 2-Bromopyridine | 70-80 |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

-

Add toluene and deionized water (4:1 v/v) to the flask.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water to the reaction mixture and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Challenging Aryl Chlorides using a Buchwald-Hartwig Ligand

This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

-

Add the aryl chloride and this compound.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the Celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Application Notes and Protocols for Suzuki-Miyaura and Related Cross-Coupling Reactions Involving Organoboron and Sulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While classically employed for the synthesis of biaryls, its application has expanded to include the formation of carbon-sulfur bonds, providing access to valuable sulfur-containing molecules such as sulfoxides and sulfones. This document provides detailed application notes and protocols for key transformations involving organoboron compounds and sulfur-containing coupling partners.

It is important to note that while the term "sulfinyl boronic acids" (R-S(O)-B(OH)₂) was the initial topic of interest, a review of the current literature indicates that this class of compounds is not commonly employed as a direct coupling partner in Suzuki-Miyaura reactions. Instead, the field has developed robust methods for the synthesis of sulfoxides and sulfones through the reaction of boronic acids with sulfonyl-containing electrophiles or through the palladium-catalyzed sulfinylation of organoborons. These well-established and versatile methods are the focus of this document.

I. Palladium-Catalyzed Sulfinylation of Arylboronic Acids

A contemporary and efficient method for the synthesis of sulfoxides involves the palladium-catalyzed reaction of organoboron compounds with sulfinate esters. This transformation offers a direct route to a wide array of sulfoxides, including those with sensitive functional groups that might not be compatible with traditional oxidation methods.[1][2][3]

Optimal Reaction Conditions

The successful sulfinylation of arylboronic acids is dependent on the careful selection of the palladium catalyst, ligand, and reaction conditions. A summary of optimized conditions from a representative study is presented below.

| Parameter | Optimized Condition |

| Palladium Precatalyst | Pd(OAc)₂ (5-10 mol%) |

| Ligand | XPhos |

| Base | Not explicitly required for transmetalation |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Reactant Ratio | Arylboronic Acid:Sulfinate Ester (approx. 1:1.2) |

Experimental Protocol: General Procedure for Palladium-Catalyzed Sulfinylation

This protocol is adapted from a general procedure for the palladium-catalyzed sulfinylation of arylboronic acids with sulfinate esters.[1][3]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Sulfinate ester (1.2 equiv)

-

Pd(OAc)₂ (0.05 - 0.10 equiv)

-

XPhos (0.06 - 0.12 equiv)

-

Anhydrous dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the arylboronic acid, sulfinate ester, Pd(OAc)₂, and XPhos.

-

Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Sulfinylation of Arylboronic Acids

References

Application Notes and Protocols: (4-(Butylsulfinyl)phenyl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Butylsulfinyl)phenyl)boronic acid is an organoboron compound that holds significant potential in medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a butylsulfinyl group, suggests a range of applications, from serving as a versatile building block in organic synthesis to exhibiting intrinsic biological activity. Boronic acids are well-established as "privileged structures" in drug discovery, known for their ability to form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases. The sulfoxide group can modulate the compound's physicochemical properties, including polarity and hydrogen bonding capacity, potentially influencing its pharmacokinetic profile and target interactions.

These notes provide an overview of the potential applications of this compound, drawing parallels from structurally related compounds and the broader class of arylboronic acids. The provided protocols offer starting points for researchers to explore its biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1217501-01-3 | [1] |

| Molecular Formula | C₁₀H₁₅BO₃S | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Potential Medicinal Chemistry Applications

Based on the known biological activities of arylboronic acids and aryl sulfoxides, this compound is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Structurally similar compounds, such as those containing an aryl sulfoxide moiety, have demonstrated anti-inflammatory properties. For instance, 4-[(Butylsulfinyl)methyl]-1,2-benzenediol has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] The boronic acid group itself can also contribute to anti-inflammatory effects.

-

Hypothesized Mechanism: this compound may inhibit key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

Anticancer Activity

Phenylboronic acid and its derivatives have been investigated for their anticancer properties.[3][4][5] They can induce apoptosis and inhibit cell migration in various cancer cell lines.[3] The boronic acid moiety is a key feature of the FDA-approved proteasome inhibitor bortezomib, which is used in the treatment of multiple myeloma.[6]

-

Hypothesized Mechanism: The compound could potentially act as an inhibitor of enzymes crucial for cancer cell survival and proliferation, such as serine proteases or the proteasome. It may also interfere with signaling pathways that regulate cell growth and metastasis.

Enzyme Inhibition

Boronic acids are known inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[7][8] This interaction mimics the transition state of peptide bond hydrolysis.

-

Potential Targets: Enzymes with a serine residue in their active site, such as thrombin, chymotrypsin, and β-lactamases, could be potential targets for this compound.[8][9][10]

Hypothetical Biological Activity Data

The following table presents hypothetical IC₅₀ values for this compound to illustrate its potential potency in relevant biological assays. These values are speculative and intended to serve as a guide for experimental design.

| Assay | Target/Cell Line | Hypothetical IC₅₀ (µM) |

| Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 macrophages | 5 - 25 |

| PGE₂ production in LPS-stimulated RAW 264.7 macrophages | 10 - 50 | |

| Anticancer | Cell viability in DU-145 prostate cancer cells | 1 - 20 |

| Cell viability in MCF-7 breast cancer cells | 5 - 30 | |

| Enzyme Inhibition | Chymotrypsin activity | 0.5 - 10 |

| β-lactamase (AmpC) activity | 1 - 15 |

Experimental Protocols

The following are detailed, exemplary protocols for evaluating the potential biological activities of this compound. Researchers should optimize these protocols based on their specific experimental setup and goals.

Protocol 1: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

-

Cell counting kit (e.g., MTT or WST-1) for viability assessment

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Stimulation: Pre-treat the cells with varying concentrations of the compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

-

Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part 2 of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ value for the inhibition of NO production.

-

Cell Viability Assay: In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using an MTT or WST-1 assay to ensure that the observed effects are not due to cell death.

Protocol 2: Serine Protease (Chymotrypsin) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against the serine protease, chymotrypsin.

Materials:

-

This compound

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) as substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate S-2586 in a suitable organic solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (or vehicle for control).

-

Add 160 µL of Tris-HCl buffer.

-

Add 10 µL of the chymotrypsin solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader to monitor the release of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

-

Visualizations

The following diagrams illustrate a potential signaling pathway and a general experimental workflow relevant to the application of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: General workflow for a cell-based anti-inflammatory assay.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Cross-Coupling with Electron-Rich Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the cross-coupling of challenging electron-rich aryl halides, which are common motifs in pharmaceuticals and functional materials. The inherent low reactivity of these substrates, due to strong C-X bonds and increased electron density at the carbon center, necessitates specialized catalytic systems. This document outlines optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions, enabling efficient and high-yielding synthesis of desired products.

Introduction to Cross-Coupling with Electron-Rich Aryl Halides

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, aryl halides bearing electron-donating groups (e.g., -OMe, -NMe2, -OPh) present a significant challenge due to their reluctance to undergo oxidative addition to the metal center, a key step in the catalytic cycle. Overcoming this hurdle often requires the use of specialized ligands that are both sterically bulky and electron-rich. These ligands stabilize the active catalytic species and promote the challenging oxidative addition step.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds. For electron-rich aryl halides, the use of bulky, electron-rich phosphine ligands is often essential to facilitate the oxidative addition of the aryl halide to the palladium(0) catalyst.[3]

Comparative Data for Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | 4-Tolylboronic acid | Pd2(dba)3 (1) | XPhos (2.5) | K3PO4 | Dioxane/H2O | 100 | 8 | 95 |

| 3 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)2 (1.5) | RuPhos (3) | Cs2CO3 | t-BuOH/H2O | 80 | 16 | 88 |

| 4 | 4-Chlorotoluene | 2-Thiopheneboronic acid | Pd(OAc)2 (1) | cataCXium A (2) | K3PO4 | Toluene | 110 | 24 | 91 |

| 5 | 1-Bromo-4-(dimethylamino)benzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 80 | 12 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)2 (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K3PO4 (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

-

Add toluene and water to the flask.

-

The flask is sealed and the mixture is stirred vigorously at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds.[4][5] For electron-rich aryl halides, the reaction often requires strong bases and specialized phosphine ligands to achieve high conversion.[1][6]

Comparative Data for Buchwald-Hartwig Amination of Electron-Rich Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Morpholine | Pd2(dba)3 (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | 18 | 96 |

| 2 | 4-Bromoanisole | Aniline | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Dioxane | 110 | 24 | 91 |

| 3 | 2,6-Dimethylbromobenzene | Benzylamine | Pd2(dba)3 (1.5) | RuPhos (3) | LHMDS | THF | 80 | 16 | 89 |

| 4 | 4-Chlorotoluene | N-Methylaniline | Pd(OAc)2 (2) | JohnPhos (4) | Cs2CO3 | Toluene | 100 | 20 | 93 |

| 5 | 1-Bromo-4-phenoxyaniline | Piperidine | Pd(OAc)2 (1) | tBuXPhos (2) | K2CO3 | t-Amyl alcohol | 110 | 12 | 90 |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

Materials:

-

4-Chloroanisole (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Pd2(dba)3 (0.01 mmol, 1 mol%)

-

BrettPhos (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Toluene (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, add Pd2(dba)3, BrettPhos, and NaOtBu to a Schlenk flask.

-

Remove the flask from the glovebox and add 4-chloroanisole, morpholine, and toluene under a counterflow of inert gas.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous ammonium chloride (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes.[7] The coupling of electron-rich aryl halides can be challenging, often requiring a copper co-catalyst and an amine base.[8] However, copper-free conditions have also been developed.[9]

Comparative Data for Sonogashira Coupling of Electron-Rich Aryl Halides

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2 (2) | CuI (4) | TEA | DMF | 80 | 6 | 94 |

| 2 | 4-Bromoanisole | 1-Hexyne | Pd(OAc)2 (1) | CuI (2) | DIPA | Toluene | 90 | 12 | 88 |

| 3 | 4-Chloroanisole | Phenylacetylene | Pd(PPh3)4 (5) | CuI (10) | n-BuNH2 | Dioxane | 100 | 24 | 75 |

| 4 | 2,6-Dimethyliodobenzene | Trimethylsilylacetylene | PdCl2(MeCN)2 (3) | - | Cs2CO3 | NMP | 120 | 18 | 85 |

| 5 | 4-Iodotoluene | Ethynyltrimethylsilane | Pd(PPh3)2Cl2 (1.5) | CuI (3) | Et3N | THF | 60 | 8 | 92 |

Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

Materials:

-

4-Iodoanisole (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

-

DMF (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-iodoanisole, Pd(PPh3)2Cl2, and CuI.

-

Add DMF and triethylamine, followed by the addition of phenylacetylene via syringe.

-

The reaction mixture is stirred at 80 °C for 6 hours.

-

Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with diethyl ether (20 mL).